4-Chloro-6-cyclobutyl-2-phenylpyrimidine
Description
4-Chloro-6-cyclobutyl-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are well-known for their diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, and fungicidal properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C14H13ClN2 |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
4-chloro-6-cyclobutyl-2-phenylpyrimidine |
InChI |
InChI=1S/C14H13ClN2/c15-13-9-12(10-7-4-8-10)16-14(17-13)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 |
InChI Key |
FVUMSKQVRBMHRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclobutyl-2-phenylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-phenylpyrimidine with cyclobutylamine in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like N-methylpyrrolidone at low temperatures (0-5°C) to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-cyclobutyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or N-methylpyrrolidone are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further explored for their pharmacological properties .
Scientific Research Applications
Research indicates that compounds with similar structures to 4-Chloro-6-cyclobutyl-2-phenylpyrimidine exhibit promising biological activities, particularly in oncology. The following points summarize key findings related to its biological applications:
- Inhibition of Cyclin-Dependent Kinases : Compounds related to this pyrimidine have been shown to inhibit cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), disrupting cell cycle progression and energy metabolism pathways. This inhibition can lead to apoptosis in tumor cells at concentrations ranging from 30 to 100 nM.
- Anticancer Properties : The compound's ability to induce apoptosis suggests potential use in cancer therapies. Studies have demonstrated that it can significantly reduce the viability of various cancer cell lines through mechanisms involving cell cycle arrest and induction of programmed cell death.
- Anti-inflammatory Effects : Related compounds have shown potential in modulating immune responses, particularly through the inhibition of aryl hydrocarbon receptor (AHR) pathways, which are implicated in cancer progression and inflammatory diseases .
Case Studies
Several studies highlight the practical applications of this compound:
- Cervical Cancer Study : In a model using nude mice injected with cervical cancer cells, administration of this compound resulted in significant reductions in tumor size and weight over a treatment period of three weeks. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days, demonstrating its effectiveness in vivo.
- Fibrosis Models : Research focused on the effects of similar pyrimidine derivatives on hepatic stellate cells showed that these compounds could effectively inhibit collagen synthesis, crucial for liver fibrosis progression. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells, suggesting therapeutic potential for fibrotic diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclobutyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
4-Chloro-2-phenylpyrimidine: Lacks the cyclobutyl group but shares similar chemical properties.
6-Aryloxy-4-chloro-2-phenylpyrimidines: These compounds have been studied for their fungicidal and herbicide safening activities.
Uniqueness: 4-Chloro-6-cyclobutyl-2-phenylpyrimidine stands out due to the presence of the cyclobutyl group, which may confer unique steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological activities .
Biological Activity
4-Chloro-6-cyclobutyl-2-phenylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Its structure includes a chlorine atom at the 4th position, a cyclobutyl group at the 6th position, and a phenyl group at the 2nd position. This unique combination of substituents imparts distinct steric and electronic properties, making it a candidate for various biological applications, particularly in oncology.
- Molecular Formula : C15H16ClN3
- Molecular Weight : 301.17 g/mol
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of the cyclobutyl and phenyl groups significantly influences its interaction with biological targets, particularly in cancer treatment.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Chloro-2-(methylthio)-6-(p-tolyl)pyrimidine | Methylthio group instead of cyclobutyl | Different electronic properties due to sulfur |
| 2-Chloro-4-(cyclobutyl)pyrimidine | Chlorine at the 2nd position | Altered reactivity compared to the target |
| 4-Chloro-2-(methyl)pyrimidine | Methyl group instead of cyclobutyl | Less steric hindrance than cyclobutyl |
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5, disrupting cell cycle progression and energy metabolism pathways. This inhibition can induce apoptosis in tumor cells at concentrations ranging from 30 to 100 nM .
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that a related compound effectively inhibited ALK phosphorylation and reduced tumor growth in KARPAS-299 xenograft models in mice. The compound was administered at a dose of 100 mg/kg , showing prolonged effects on tumor tissue .
- Mechanism of Action : The mechanism involves interaction with specific molecular targets, leading to modulation of enzyme activity and receptor interactions. This suggests potential pathways for therapeutic applications in cancer treatment.
Other Biological Activities
Beyond antitumor effects, compounds with similar structures have been explored for additional biological activities:
- Antimicrobial Properties : Some pyrimidine derivatives exhibit antimicrobial effects, suggesting broader therapeutic potential beyond oncology .
- Neuroprotective Effects : Research indicates that certain pyrimidines may stabilize microtubules, which could be beneficial in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
